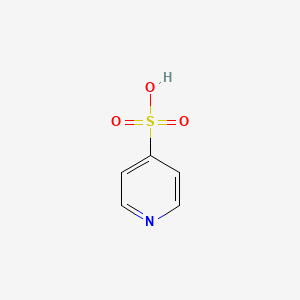

Ácido piridina-4-sulfónico

Descripción general

Descripción

Pyridine-4-sulfonic acid is a compound that features prominently in the synthesis of various heterocyclic compounds and has applications in supramolecular chemistry and materials science. It is characterized by the presence of a sulfonic acid group attached to the fourth position of the pyridine ring, which imparts significant acidity and reactivity to the molecule .

Synthesis Analysis

The synthesis of pyridine-4-sulfonic acid derivatives is often achieved through the functionalization of pyridine compounds. For instance, sulfonic acid-functionalized pyridinium chloride ionic liquids, such as [Pyridine-SO3H]Cl, have been synthesized and characterized using techniques like FT-IR, NMR, MS, and thermogravimetric analysis. These ionic liquids are used as catalysts in the synthesis of complex organic molecules, including hexahydroquinolines and tetrahydropyridines, under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of pyridine-4-sulfonic acid derivatives has been studied through crystallography and spectroscopy. These studies reveal the importance of N-H...O hydrogen bonds and other non-covalent interactions in the formation of supramolecular assemblies. For example, the interaction between sulfonate and pyridinium groups has been utilized to design molecular complexes with layered ionic structures .

Chemical Reactions Analysis

Pyridine-4-sulfonic acid derivatives participate in a variety of chemical reactions. They have been used as catalysts in the Knoevenagel-Michael-cyclocondensation tandem reaction to synthesize tetrahydrobenzo[b]pyran derivatives . Additionally, they have been involved in the selective formation of sulfones in bicyclic and tricyclic systems, demonstrating their utility as dienophiles in Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-4-sulfonic acid derivatives are influenced by their strong acidity and ability to form stable ionic structures. These compounds exhibit high thermal stability, as indicated by thermogravimetric analysis. They also show potential in materials science, such as in the creation of liquid-crystalline polymers for anhydrous proton conduction, where the sulfonic acid groups facilitate the formation of conductive pathways . Furthermore, the introduction of sulfonic acid groups onto graphene oxide has led to the development of magnetically separable catalysts with high efficiency and recyclability for organic synthesis .

Aplicaciones Científicas De Investigación

Síntesis de pirazolo[3,4-b]piridinas

El ácido piridina-4-sulfónico se utiliza en la síntesis de pirazolo[3,4-b]piridinas mediante una oxidación cooperativa anómera basada en vinilo . Este proceso implica la aplicación de marcos metalorgánicos con etiquetas de ácido sulfónico .

Preparación de derivados de piridina

El ácido piridina-4-sulfónico juega un papel crucial en la preparación de derivados de piridina . Estos derivados tienen una amplia gama de excelentes actividades biológicas, incluidos los inhibidores de IKK-β, agentes antimicrobianos, antagonistas del receptor A2A de adenosina, inhibidores de la integrasa del VIH-1, antitumorales, antiinflamatorios y antiparkinsonianos .

Uso en catalizadores recuperables magnéticamente

Este compuesto se utiliza en catalizadores recuperables magnéticamente . Estos catalizadores se pueden separar fácilmente del medio de reacción utilizando un imán externo .

Síntesis de derivados de 1,4-dihidropiridina

El ácido piridina-4-sulfónico se utiliza en la síntesis de derivados de 1,4-dihidropiridina . Este proceso implica un método de síntesis en una sola olla .

Safety and Hazards

Direcciones Futuras

Pyridine-based compounds, including Pyridine-4-sulfonic acid, have significant potential in the field of medicinal chemistry research . They are consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines, including Pyridine-4-sulfonic acid, is an important task of modern organic chemistry .

Mecanismo De Acción

Mode of Action

It is suggested that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . The compound may undergo various reactions, including hydroxylation, to interact with its targets .

Biochemical Pathways

Pyridine derivatives, including Pyridine-4-sulfonic acid, can affect various biochemical pathways. For instance, they can be involved in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are crucial for numerous biochemical reactions .

Propiedades

IUPAC Name |

pyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWLOSARXIJRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902725 | |

| Record name | NoName_3274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5402-20-0 | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS92GQS9EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the synthesis of Pyridine-4-sulfonic acid based on this research paper?

A1: The research paper titled "[A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]." [] focuses on a novel method for synthesizing both Pyridine-3-sulfonic acid and Pyridine-4-sulfonic acid. Although specific details about the synthesis procedure are not available in the abstract, the title suggests that this paper introduces a new approach compared to previously existing methods. This new synthesis pathway could be of interest to researchers looking for improved efficiency, yield, or access to specific isomers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)

![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)